molecular formula C12H12N6O3S B11692493 (4E)-3-methyl-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide

(4E)-3-methyl-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No.: B11692493
M. Wt: 320.33 g/mol
InChI Key: KNXGVBHPMHLUBN-UHFFFAOYSA-N
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Description

(4E)-3-METHYL-4-[2-(4-METHYL-3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a nitrophenyl group, and a carbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-3-METHYL-4-[2-(4-METHYL-3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE typically involves the condensation of a hydrazine derivative with a suitable carbonyl compound. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4E)-3-METHYL-4-[2-(4-METHYL-3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions include various substituted pyrazoles, nitro derivatives, and amino derivatives, depending on the specific reaction pathway chosen.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, (4E)-3-METHYL-4-[2-(4-METHYL-3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of (4E)-3-METHYL-4-[2-(4-METHYL-3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes, leading to its observed bioactivity. The exact molecular pathways involved are still under investigation, but its structure suggests potential interactions with nucleic acids and proteins.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-3-METHYL-4-[2-(3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE
  • (4E)-3-METHYL-4-[2-(2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE

Uniqueness

The uniqueness of (4E)-3-METHYL-4-[2-(4-METHYL-3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE lies in its specific substitution pattern and the presence of both nitro and hydrazine functional groups. This combination of features allows for a wide range of chemical modifications and applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C12H12N6O3S

Molecular Weight

320.33 g/mol

IUPAC Name

5-methyl-4-[(4-methyl-3-nitrophenyl)diazenyl]-3-oxo-1H-pyrazole-2-carbothioamide

InChI

InChI=1S/C12H12N6O3S/c1-6-3-4-8(5-9(6)18(20)21)14-15-10-7(2)16-17(11(10)19)12(13)22/h3-5,16H,1-2H3,(H2,13,22)

InChI Key

KNXGVBHPMHLUBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=NC2=C(NN(C2=O)C(=S)N)C)[N+](=O)[O-]

Origin of Product

United States

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